A Technical Guide to the Physicochemical Properties of 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
A Technical Guide to the Physicochemical Properties of 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery
In the relentless pursuit of novel therapeutics with superior efficacy and pharmacokinetics, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional scaffolds into drug design.[1] Diazaspirocycles, a class of compounds featuring two nitrogen-containing rings joined by a single spiro-carbon, are at the forefront of this movement.[2] Their rigid, three-dimensional architecture offers significant advantages over traditional flat aromatic structures, including the potential for enhanced target binding, improved metabolic stability, and more favorable physicochemical properties.[1][2]
This guide focuses on a specific, yet promising, member of this class: 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane . This molecule incorporates an oxetane ring fused to a methyl-piperazine moiety via a spirocyclic junction. The oxetane serves as a polar equivalent of a gem-dimethyl group and a valuable alternative to morpholine, potentially improving metabolic robustness and hydrogen bonding capacity.[3] This technical document provides a comprehensive analysis of the core physicochemical properties of this scaffold, offering both predicted data and detailed experimental protocols for their validation. Understanding these properties is paramount for any researcher considering this or similar scaffolds for lead optimization and drug development.
Molecular Structure and Core Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. For 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane, these properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-methyl-2-oxa-5,8-diazaspiro[3.5]nonane | [4] |
| CAS Number | 1369103-58-1 | [4][5] |
| Molecular Formula | C₇H₁₄N₂O | [6] |
| Molecular Weight | 142.20 g/mol | [4][5] |
| SMILES | CN1CCNCC12COC2 | [4][5] |
| InChI Key | CBRQOEHXCRXXEK-UHFFFAOYSA-N |
A hydrochloride salt form (CAS: 2227206-56-4, MW: 178.66) is also commercially available and noted as a solid at room temperature.
Critical Physicochemical Parameters for Drug Development
The journey of a drug from administration to its target is governed by its absorption, distribution, metabolism, and excretion (ADME) profile.[7][8] This profile is, in turn, dictated by a set of fundamental physicochemical properties. While experimental data for this specific molecule is not widely published, we can predict these values using established computational models and outline the experimental workflows for their empirical determination.
Ionization Constant (pKa)
The pKa is a critical parameter that defines the ionization state of a molecule at a given pH.[9][10] This property profoundly influences solubility, lipophilicity, membrane permeability, and target binding.[9][11] As 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane contains two nitrogen atoms, it is expected to be a basic compound with two pKa values. The tertiary amine (N5) is predicted to be more basic than the secondary amine (N8) due to the electron-donating effect of the methyl group.
Predicted pKa Values:
-
pKa₁ (most basic): ~8.5 - 9.5 (Associated with the tertiary amine, N5)
-
pKa₂ (less basic): ~4.0 - 5.0 (Associated with the secondary amine, N8, influenced by the proximal spiro-oxetane)
Note: These are estimated values based on structurally similar piperazine and N-methylpiperazine compounds. Accurate determination requires experimental validation.
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes.[7] It is typically expressed as the partition coefficient (LogP) between n-octanol and water.[7] For ionizable compounds, the distribution coefficient (LogD) at a specific pH (commonly pH 7.4) is more physiologically relevant.
Predicted Lipophilicity:
-
XlogP: ~0.5 (This is a predicted value for a similar, unmethylated analog, 5-methyl-2-oxa-7-azaspiro[3.5]nonane, suggesting low lipophilicity for the neutral species).[12]
-
Predicted LogD at pH 7.4: Given the predicted basicity, the molecule will be significantly protonated at physiological pH. This will dramatically lower its lipophilicity, likely resulting in a LogD₇.₄ value well below 0, indicating high hydrophilicity.
Aqueous Solubility
Solubility is essential for a drug's absorption and formulation.[13][14] Poor solubility can lead to unreliable results in in-vitro assays and poor bioavailability in vivo.[13] Given its low predicted LogP and the presence of multiple polar, hydrogen-bonding functional groups (two amines and an ether oxygen), 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane is expected to have high aqueous solubility, particularly at acidic to neutral pH where it will exist as a charged species.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the experimental characterization of a novel compound like 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane.
Caption: Influence of core properties on drug absorption and distribution.
Conclusion
5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane represents a modern, three-dimensional scaffold with significant potential in drug discovery. Its predicted physicochemical profile—characterized by high aqueous solubility, low lipophilicity at physiological pH, and distinct basic centers—suggests it could be a valuable building block for developing drug candidates with favorable pharmacokinetic properties. However, as with any novel entity, computational predictions must be substantiated by rigorous experimental validation. The protocols and workflows detailed in this guide provide a robust framework for researchers to accurately characterize this and other similar spirocyclic compounds, enabling data-driven decisions in the complex process of drug development.
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